REACTION_CXSMILES
|
CN(C)C=O.[C:6](Cl)(=O)[C:7]([Cl:9])=[O:8].[O:12]1[CH2:17][CH2:16][N:15]([C:18]2[CH:26]=[CH:25]C(C(O)=O)=[CH:20][N:19]=2)[CH2:14][CH2:13]1>C(Cl)(Cl)Cl>[O:12]1[CH2:17][CH2:16][N:15]([C:18]2[CH:26]=[CH:25][C:6]([C:7]([Cl:9])=[O:8])=[CH:20][N:19]=2)[CH2:14][CH2:13]1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
reactant
|
Smiles
|
O1CCN(CC1)C1=NC=C(C(=O)O)C=C1
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under vacuum
|
Type
|
ADDITION
|
Details
|
diluted with toluene
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
O1CCN(CC1)C1=NC=C(C(=O)Cl)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |